Cas no 90213-20-0 (3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(4-chlorophenoxy)-)
90213-20-0 structure
Product Name:3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(4-chlorophenoxy)-
CAS No:90213-20-0
MF:C18H29ClO7
MW:392.871665716171
CID:791751
PubChem ID:13275044
Update Time:2025-04-19
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(4-chlorophenoxy)- Chemical and Physical Properties
Names and Identifiers
-
- 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(4-chlorophenoxy)-
- 2-[2-[2-[2-[2-[2-(4-chlorophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
- 90213-20-0
- 17-(4-CHLOROPHENOXY)-3,6,9,12,15-PENTAOXAHEPTADECAN-1-OL
- DTXSID90533958
-
- Inchi: 1S/C18H29ClO7/c19-17-1-3-18(4-2-17)26-16-15-25-14-13-24-12-11-23-10-9-22-8-7-21-6-5-20/h1-4,20H,5-16H2
- InChI Key: FNOUSLMFYUXUCS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OCCOCCOCCOCCOCCOCCO
Computed Properties
- Exact Mass: 392.1601810g/mol
- Monoisotopic Mass: 392.1601810g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 18
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 75.6Ų
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(4-chlorophenoxy)- Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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